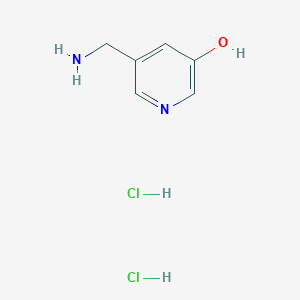

5-(Aminomethyl)pyridin-3-ol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Aminomethyl)pyridin-3-ol;dihydrochloride: is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride typically involves the reaction of 3-hydroxypyridine with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving purification and crystallization.

Industrial Production Methods: In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Aminomethyl)pyridin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form aminomethyl derivatives with different functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which have applications in different fields of research and industry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Aminomethyl)pyridin-3-ol; dihydrochloride has been investigated for its therapeutic potential, particularly in the development of pharmacological agents.

Antihypertensive Agents

Research indicates that this compound can serve as a precursor in the synthesis of potential antihypertensive drugs. Its derivatives have shown efficacy in modulating blood pressure through various mechanisms, including inhibition of angiotensin-converting enzyme (ACE) activity, which is crucial for regulating blood pressure levels .

Neuroprotective Properties

Studies have highlighted the compound's potential neuroprotective effects, particularly in the context of organophosphate poisoning. Quinone methide precursors derived from 5-(aminomethyl)pyridin-3-ol have been proposed as therapeutic agents that can reverse the aging of acetylcholinesterase (AChE), thereby restoring its function and mitigating the toxic effects of nerve agents .

Agricultural Applications

5-(Aminomethyl)pyridin-3-ol; dihydrochloride has also been explored for its role in agricultural chemistry.

Pesticide Development

The compound is being studied as a potential ingredient in the formulation of pesticides. Its biological activity suggests that it may be effective against certain pests while being less harmful to beneficial organisms, making it a candidate for environmentally friendly pest control solutions .

Biochemical Research

In biochemical research, 5-(Aminomethyl)pyridin-3-ol; dihydrochloride plays a critical role in enzyme studies and protein-ligand interactions.

Enzyme Mechanism Studies

The compound is utilized to investigate enzyme mechanisms, particularly those involving AChE. Its ability to interact with the active site of enzymes makes it valuable for understanding catalytic processes and developing enzyme inhibitors .

Data Table: Summary of Applications

Case Study 1: Antihypertensive Drug Development

A study focused on synthesizing derivatives of 5-(aminomethyl)pyridin-3-ol; dihydrochloride demonstrated its effectiveness in lowering blood pressure in animal models. The derivatives exhibited significant ACE inhibitory activity, suggesting their potential as antihypertensive agents .

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, researchers evaluated the capacity of quinone methide precursors derived from 5-(aminomethyl)pyridin-3-ol to restore AChE function after organophosphate exposure. The results indicated a marked improvement in enzyme activity, supporting the compound's role as a neuroprotective agent .

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)pyridin-3-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

- 5-(Aminomethyl)pyridin-2-ol

- 5-(Aminomethyl)pyridin-4-ol

- 5-(Aminomethyl)pyridin-3-amine

Comparison: Compared to similar compounds, 5-(Aminomethyl)pyridin-3-ol;dihydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

5-(Aminomethyl)pyridin-3-ol; dihydrochloride is a chemical compound with significant biological activity, primarily due to its unique structural features, which include an aminomethyl group and a hydroxyl group on the pyridine ring. This article discusses its synthesis, biological mechanisms, and applications based on diverse research findings.

The compound has the molecular formula C6H8N2O and is synthesized through the reaction of 3-hydroxypyridine with formaldehyde and ammonia. The synthesis involves several steps, including purification and crystallization, to obtain a high yield of the desired product.

5-(Aminomethyl)pyridin-3-ol; dihydrochloride exhibits its biological effects by interacting with various molecular targets. It acts as a ligand for enzymes and receptors, influencing their activity. This interaction is crucial in the study of enzyme mechanisms and protein-ligand interactions, making it valuable in biochemical research.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to 5-(Aminomethyl)pyridin-3-ol. For example, derivatives of pyridine have shown promise in inducing cell death through mechanisms such as methuosis, a form of cell death characterized by cytoplasmic vacuolization. In vitro studies indicated that certain pyridinyl derivatives can significantly affect cell viability in glioblastoma cells, suggesting a potential role in cancer therapy .

Antimalarial Activity

Research has also explored the antimalarial properties of related compounds. In vitro evaluations against chloroquine-sensitive and resistant strains have shown that specific pyridinyl derivatives exhibit IC50 values ranging from 0.07 to 2.08μM, indicating potent antiprotozoal activity .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 5-(Aminomethyl)pyridin-3-ol; dihydrochloride, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| 5-(Aminomethyl)pyridin-2-ol | Hydroxyl group at position 2 | Antimicrobial properties |

| 5-(Aminomethyl)pyridin-4-ol | Hydroxyl group at position 4 | Moderate anticancer activity |

| 5-(Aminomethyl)pyridin-3-amine | Amino group instead of hydroxyl | Enhanced binding affinity to targets |

This table illustrates how variations in structure can influence biological activity, emphasizing the importance of the hydroxyl group in mediating interactions with biological targets.

Case Studies

- Enzyme Interaction Studies : A study demonstrated that 5-(Aminomethyl)pyridin-3-ol; dihydrochloride could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .

- Cytotoxicity Tests : In vitro tests revealed that this compound could induce significant cytotoxic effects on various cancer cell lines, supporting its further investigation as an anticancer agent .

- Antimicrobial Evaluation : Comparative studies showed that derivatives of this compound had varying degrees of effectiveness against bacterial strains, highlighting its potential role in developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

5-(aminomethyl)pyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-2-5-1-6(9)4-8-3-5;;/h1,3-4,9H,2,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENPCGJGEGGPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.